6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde
Description
Structural Elucidation
IUPAC Nomenclature and Systematic Classification
The compound’s systematic name, 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde , adheres to IUPAC nomenclature conventions for bicyclic heterocycles. The numbering prioritizes the benzothiazole core, with positions 1 and 3 occupied by nitrogen and sulfur atoms, respectively. The tetrahydro designation specifies partial saturation of the benzene ring, while the 6-methyl and 2-carbaldehyde substituents define further structural complexity.
Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1343764-35-1 |
| Molecular Formula | C₉H₁₁NOS |
| Molecular Weight | 181.25 g/mol |
Classificationally, this compound belongs to the tetrahydrobenzothiazole family, a subset of benzothiazole derivatives distinguished by a partially saturated six-membered ring fused to the thiazole moiety.
Crystallographic Analysis of Benzothiazole Core Architecture
Crystallographic studies of analogous benzothiazole derivatives provide critical insights into the spatial arrangement of this compound. For instance:
- Planar Core Geometry : The benzothiazole core adopts a near-planar conformation, stabilized by resonance within the aromatic system and sulfur’s lone pair participation.
- Intramolecular Interactions : Intramolecular hydrogen bonding (e.g., N–H⋯O) or sulfur-oxygen interactions (S⋯O) may influence molecular packing. For example, in related structures, such interactions form S(6) motifs, enhancing conformational rigidity.
- Intermolecular Forces : Crystal packing often relies on weak C–H⋯O or C–H⋯S bonds, forming molecular layers parallel to specific crystal planes.
Table 1: Comparative Crystallographic Data for Benzothiazole Derivatives
Conformational Dynamics in Tetrahydrobenzothiazole Systems
The tetrahydrobenzothiazole scaffold exhibits dynamic conformational behavior due to partial saturation. Key findings include:
- Torsional Flexibility : Molecular mechanics simulations predict torsional barriers for inter-ring rotation. For unsubstituted tetrahydrobenzothiazoles, barriers ~6.3 kcal/mol limit free rotation, favoring planar or slightly twisted conformations.
- Steric Effects : The 6-methyl group introduces steric hindrance, potentially restricting rotation around the C6–C7 bond. This effect is critical for maintaining the chair-like conformation of the saturated ring.
- Electronic Influence : The aldehyde group at position 2 induces electron-withdrawing effects, polarizing the thiazole ring and modulating π-conjugation. This is evident in HOMO-LUMO gaps, where electron-deficient systems exhibit reduced gaps, enhancing reactivity.
Table 2: Conformational Parameters for Tetrahydrobenzothiazole Derivatives
| Parameter | 6-Methyl Derivative | Unsubstituted Analog |
|---|---|---|
| HOMO-LUMO Gap | Predicted: ~4.7 eV | Observed: ~5.2 eV |
| Steric Energy | Higher (due to methyl) | Lower |
| Dominant Conformer | Chair-like | Boat-like |
Comparative Structural Analysis with Analogous Benzothiazole Derivatives
Substituent placement and ring saturation critically influence structural and electronic properties. Below is a comparative analysis:
Substituent Effects
Ring Saturation and Reactivity
| Feature | Fully Saturated | Tetrahydro | Fully Unsaturated |
|---|---|---|---|
| Reactivity | Low | Moderate | High |
| Aldehyde Reactivity | N/A | High (conjugation) | High (aromatic) |
| Applications | Limited | Intermediates in synthesis | Dyes, drugs, ligands |
Properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-6-2-3-7-8(4-6)12-9(5-11)10-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIWVXBOWGZVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343764-35-1 | |
| Record name | 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation Methods of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde
Detailed Synthetic Routes
Cyclization and Ring Formation
- A protected piperidone derivative can be converted into a tetrahydrothiazolopyridine intermediate by reaction with sulfur powder and cyanamide in the presence of a secondary amine catalyst. This step forms the benzothiazole ring system with partial saturation on the 4,5,6,7 positions.
Methyl Group Introduction
- The methyl group at the 6-position (equivalent to the 5-position in some nomenclatures) is introduced by treatment with formaldehyde and triacetoxysodium borohydride or by lithium aluminum hydride reduction of intermediates.
Formylation at the 2-Position
- The aldehyde group is introduced at the 2-position by lithiation of a 2-bromo-substituted tetrahydrobenzothiazole intermediate with n-butyllithium at low temperature (around -70 °C), followed by quenching with dimethylformamide (DMF). This reaction yields the corresponding 2-carbaldehyde after aqueous workup.
Representative Example Synthesis
Alternative Reduction and Functionalization Approaches
- Sodium borohydride reduction of thiazole-2-carbaldehyde derivatives in ethanol under reflux has been reported to yield corresponding alcohols, which can be further manipulated to aldehydes or other derivatives.
- Bromination followed by cyanation and hydrolysis steps have been utilized to modify related thiazolopyridine compounds, indicating potential routes for functional group interconversion en route to aldehyde derivatives.
Research Findings and Analysis
Reaction Conditions and Yields
- Lithiation and DMF quenching at low temperatures (-70 °C) are critical for selective formylation without side reactions.
- Methylation using formaldehyde and triacetoxysodium borohydride provides efficient and regioselective introduction of the methyl group.
- Sodium borohydride reductions require controlled temperatures (e.g., -60 °C) and inert atmosphere to avoid side reactions and achieve moderate yields (~16% in some cases).
Purification and Characterization
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid
Reduction: 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-methanol
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Scientific Research Applications
6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The benzothiazole ring system can interact with biological receptors, influencing signaling pathways and cellular processes .
Comparison with Similar Compounds
Substituent Variations at the 2-Position
Key Observations:
- Carbaldehyde (-CHO): The aldehyde group increases polarity and reactivity, facilitating nucleophilic additions (e.g., Schiff base formation). This is critical in drug design for covalent inhibitor development .
- Amine (-NH₂): Enhances basicity and hydrogen-bonding capacity, improving solubility and target interaction (e.g., ion channels or enzymes) .
- Carbamate (-OCONH₂): Introduces hydrolytic stability and modulates lipophilicity, often used in prodrug strategies .
Saturation and Ring Modifications
Hydrogen-Bonding and Crystallinity
The carbaldehyde group in the target compound can participate in hydrogen bonding (C=O⋯H-N), influencing crystal packing and solubility. In contrast, methyl or ethyl derivatives (e.g., 2-methyl analogs) lack this capacity, often resulting in lower melting points and altered crystallinity .
Biological Activity
6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H9NOS
- Molecular Weight : 167.23 g/mol
- CAS Number : 7496-50-6
- Structure :
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Anticancer Activity : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The compound has shown effectiveness against several cancer cell lines by modulating signaling pathways such as AKT and ERK .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines like IL-6 and TNF-α. This dual action makes it a candidate for therapies targeting both cancer and inflammation .
- Antimicrobial Activity : Preliminary studies suggest that benzothiazole derivatives possess antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
-
Antitumor Activity :
- A study synthesized a series of benzothiazole compounds where this compound was evaluated for its anticancer properties. It demonstrated significant inhibition of proliferation in A431 (human epidermoid carcinoma) and A549 (lung carcinoma) cells at micromolar concentrations. The compound also induced apoptosis through activation of caspase pathways .
- Anti-inflammatory Properties :
- Antimicrobial Testing :
Data Table
Q & A
Basic: What are the established synthetic routes for 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via cyclocondensation of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole precursors with aldehydes or via Vilsmeier-Haack formylation. For example, the Vilsmeier-Haack reagent (DMF/POCl₃) is effective for introducing the carbaldehyde group at the 2-position of benzothiazole derivatives under controlled temperatures (60–65°C, 2.5 h), followed by neutralization and purification via column chromatography . Yield optimization requires precise stoichiometric ratios (e.g., DMF:POCl₃ = 10:1.1 mL) and monitoring of intermediates using TLC.
Table 1: Key Reaction Parameters for Vilsmeier-Haack Formylation
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 60–65°C | >70% yield |
| Reagent Ratio | DMF:POCl₃ = 10:1.1 (v/v) | Prevents side reactions |
| Purification Method | Column chromatography | >95% purity |
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1646 cm⁻¹, C=S at ~1092 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry; e.g., methyl protons (δ 0.95–1.02 ppm for CH₃ groups) and carbaldehyde protons (δ ~9.8 ppm) .
- X-ray Crystallography : Resolves molecular conformation. For benzothiazole derivatives, dihedral angles between the benzothiazole ring and substituents (e.g., 6.41–34.02°) indicate steric or electronic effects . Non-classical stabilization (e.g., C–H···π interactions) can be quantified using centroid distances (e.g., 3.7069 Å) .
Advanced: How can reaction conditions be optimized to mitigate competing pathways during synthesis?
Methodological Answer:
Competing pathways (e.g., over-oxidation or dimerization) are minimized by:
- Solvent Selection : Polar aprotic solvents (e.g., THF/Et₃N mixtures) enhance reagent solubility and stabilize intermediates .
- Catalyst Screening : Palladium complexes (e.g., bis(triphenylphosphine)palladium dichloride) improve regioselectivity in cross-coupling steps .
- Temperature Control : Lower temperatures (≤65°C) reduce decomposition, while reflux conditions (e.g., 55°C for 6 h) favor cyclization .
Table 2: Impact of Catalysts on Yield
| Catalyst System | Yield (%) | Side Products |
|---|---|---|
| Pd(PPh₃)₂Cl₂ + CuI | 85 | <5% |
| MnO₂ (DCM, 2 h) | 70 | 10% |
| Ru(bpp)(pydic) + H₂O₂ | 65 | 15% |
Advanced: What strategies resolve contradictions in biological activity data for benzothiazole derivatives?
Methodological Answer:
Discrepancies in biological activity (e.g., antinociceptive vs. antitumor effects) arise from structural variations. To resolve these:
- SAR Studies : Compare substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl groups) using in vitro assays. For example, 2-(4-bromophenyl)-1,3-thiazole derivatives show enhanced binding to pain receptors (e.g., COX-2) .
- Docking Simulations : Molecular modeling (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding between the carbaldehyde group and active-site residues .
Advanced: How do non-covalent interactions stabilize the crystal lattice of this compound?
Methodological Answer:
X-ray data reveal stabilization via:
- π–π Stacking : Between benzothiazole and phenyl rings (centroid distance: 3.7069 Å) .
- C–H···π Interactions : Methyl groups engage with aromatic systems (energy ~2–4 kcal/mol) .
- Hydrogen Bonding : Though absent in classical terms, weak C–H···O/N interactions contribute to lattice cohesion.
Advanced: What safety protocols are critical for handling this compound during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., POCl₃) .
- Waste Management : Segregate halogenated byproducts (e.g., chlorinated intermediates) for professional disposal .
- PPE : Gloves (nitrile) and goggles are mandatory; avoid ignition sources due to flammability risks .
Advanced: How can conflicting NMR data for structurally similar analogs be reconciled?
Methodological Answer:
Discrepancies in chemical shifts (e.g., δ 2.24 ppm for CH₂ vs. δ 2.72 ppm) arise from:
- Solvent Effects : DMSO-d₆ vs. CDCl₃ alter proton environments .
- Conformational Dynamics : Rotamers in solution may average signals. Use variable-temperature NMR to freeze conformers and assign peaks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
